![molecular formula C20H22O4 B14229809 Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate CAS No. 721968-49-6](/img/structure/B14229809.png)
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C18H20O4 It is a derivative of cinnamic acid, featuring a benzyloxy and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-(benzyloxy)-3-ethoxycinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-ethoxybenzaldehyde or 4-(benzyloxy)-3-ethoxybenzoic acid.
Reduction: Formation of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 3-[4-(ethoxy)phenyl]prop-2-enoate: Lacks the benzyloxy group, which can influence its chemical properties and applications.
Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Contains a methoxy group instead of a benzyloxy group, leading to differences in steric and electronic effects.
Properties
CAS No. |
721968-49-6 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-3-22-19-14-16(11-13-20(21)23-4-2)10-12-18(19)24-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
OSVCVDNPZMMIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


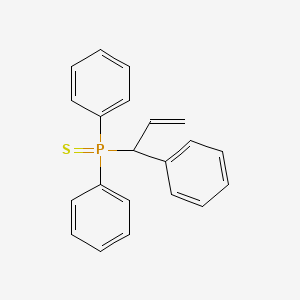
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
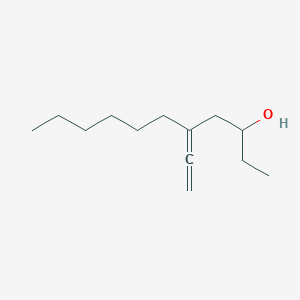
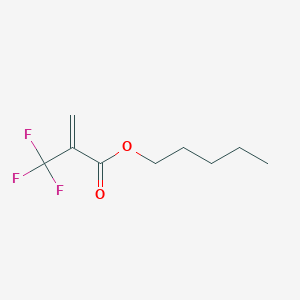
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
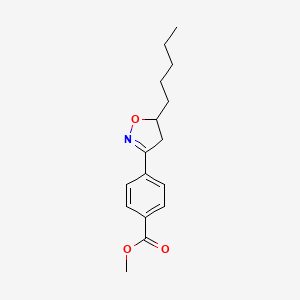
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
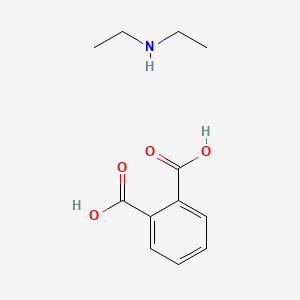
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
